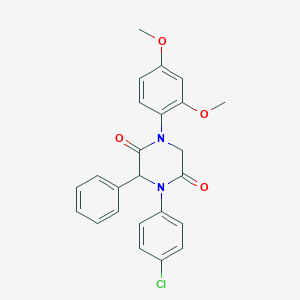
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. The compound has also been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
实验室实验的优点和局限性
The advantages of using 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments include its potent pharmacological effects, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of new synthetic methods for the compound.
3. Investigation of the compound's potential applications in the treatment of other diseases.
4. Studies on the toxicity of the compound.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential applications in the treatment of other diseases.
合成方法
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione can be achieved using various methods. One of the most commonly used methods is the reaction of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-2,5-dione with 2,4-dimethoxybenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of this compound in good yields.
科学研究应用
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of these diseases.
属性
分子式 |
C24H21ClN2O4 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-12-13-20(21(14-19)31-2)26-15-22(28)27(18-10-8-17(25)9-11-18)23(24(26)29)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3 |
InChI 键 |
AFRPAZFPKLXTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


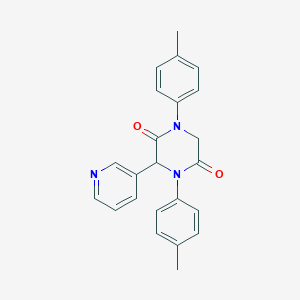
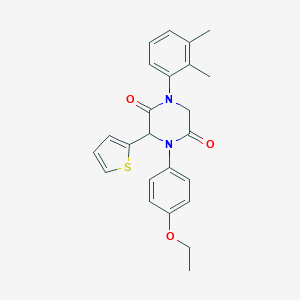
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
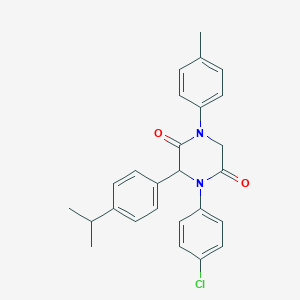


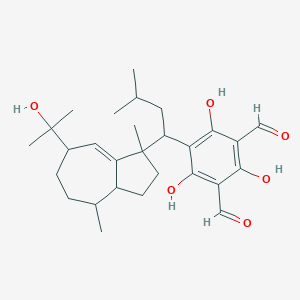

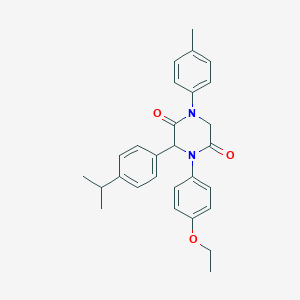
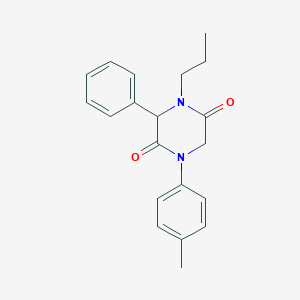
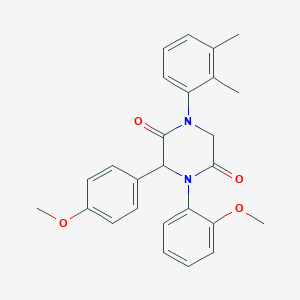

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
